

Quantitative Binding Affinity of Lobeglitazone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lobeglitazone

CAS No.: 607723-33-1

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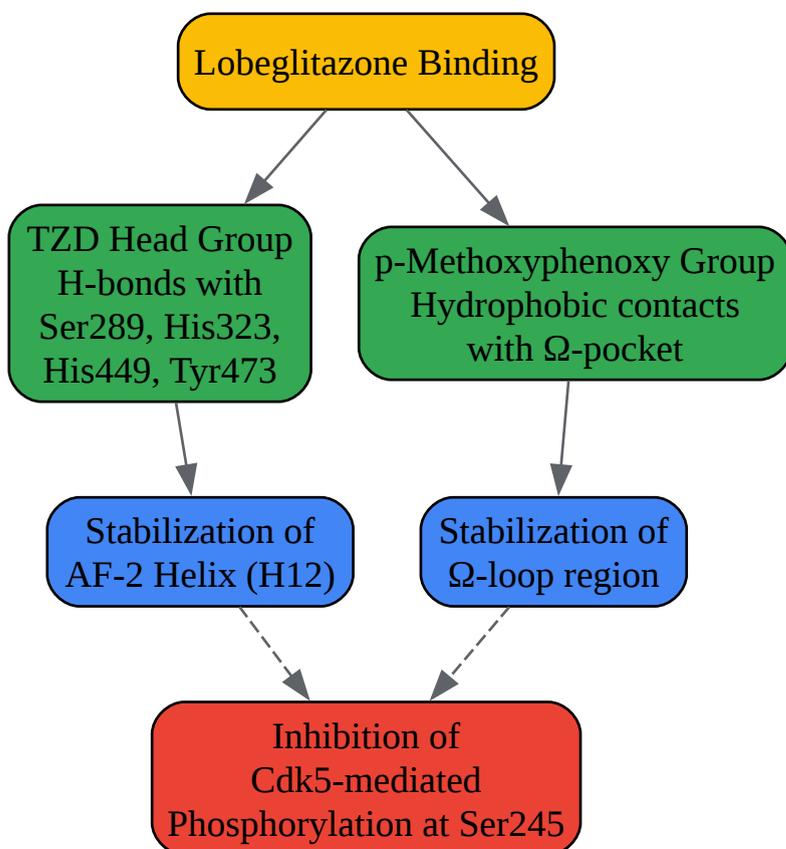
The table below summarizes key quantitative data on **lobeglitazone's** interaction with the PPAR γ receptor from various experimental approaches.

| Measurement Type | Lobeglitazone Value | Comparative Value (Rosiglitazone & Pioglitazone) | Experimental Context / Method |
|--|---|---|--|
| Relative Binding Affinity | Benchmark | 12 times higher [1] [2] [3] | Computational docking analysis using crystal structures [1] |
| PPAR γ Activation (EC ₅₀) | 0.1374 μ M [3] | Rosiglitazone: 0.1076 μ M; Pioglitazone: 0.5492 μ M [3] | <i>In vitro</i> TR-FRET assay [3] |
| PPAR γ Activation (EC ₅₀) | 0.018 μ M [4] | Rosiglitazone: 0.02 μ M; Pioglitazone: 0.30 μ M [4] | Cell-based reporter assay [4] |
| In Vivo Efficacy (EC ₅₀) | 0.3 mg/kg (equivalent to 30 mg/kg pioglitazone) [3] | 16 times lower than pioglitazone [1] [2] | Glucose-lowering effect in a Type 2 Diabetes animal model (ZDF rats) [1] [3] |

Structural Mechanism of High-Affinity Binding

The high-affinity binding of **lobeglitazone** is attributed to its specific molecular structure and unique interactions within the PPAR γ ligand-binding domain (LBD), as revealed by crystal structures (e.g., PDB ID: 5YCN) [5].

- **Conserved TZD Head Group Interactions:** The thiazolidinedione head of **lobeglitazone** forms critical hydrogen bonds with key polar residues in the AF-2 pocket (e.g., Ser289, His323, His449, and Tyr473) on helices H3, H5, and H12 [1] [6]. This stabilizes the active conformation of the receptor by positioning the AF-2 helix (H12) for coactivator recruitment [6].
- **Unique Hydrophobic Extension:** **Lobeglitazone** is distinguished by a **p-methoxyphenoxy group** attached to its pyrimidine ring [1] [3]. This group extends into a hydrophobic region known as the Ω -pocket (or Arm3), which is adjacent to the canonical binding site [1] [6]. This extension allows **lobeglitazone** to make additional **van der Waals contacts and hydrophobic interactions** with residues in this pocket, which are not accessed by rosiglitazone or pioglitazone [1] [2]. This provides a larger interaction surface area and enhances overall binding stability [6].
- **Inhibition of Cdk5-Mediated Phosphorylation:** The extended binding mode, particularly the interaction with the Ω -pocket region, is structurally coupled to the inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at Ser245 [6]. **Lobeglitazone** demonstrates a **better inhibitory effect on this phosphorylation** than rosiglitazone, which is believed to be a key mechanism for its potent insulin-sensitizing effects without full-blown transcriptional agonism [6].



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*Structural consequences of **lobeglitazone** binding to PPAR γ*

Key Experimental Protocols for Characterization

The data on **lobeglitazone**'s binding and activity were derived from several key experimental methodologies.

Protein Crystallography

This technique determined the 3D atomic structure of the PPAR γ LBD in complex with **lobeglitazone** [1] [6].

- **Protein Preparation:** The ligand-binding domain (residues 207-477) of human PPAR γ is expressed and purified [1].
- **Complex Formation & Crystallization:** The purified PPAR γ LBD is incubated with **lobeglitazone** and often a coactivator peptide (e.g., from SRC-1) to stabilize the active conformation. The complex is then crystallized [6] [5].
- **Data Collection & Structure Determination:** X-ray diffraction data is collected (e.g., at 1.7–2.15 Å resolution). The structure is solved by molecular replacement using a known PPAR γ structure as a model and refined to obtain the final atomic coordinates [1] [5].

PPAR γ Transcriptional Activation Assay

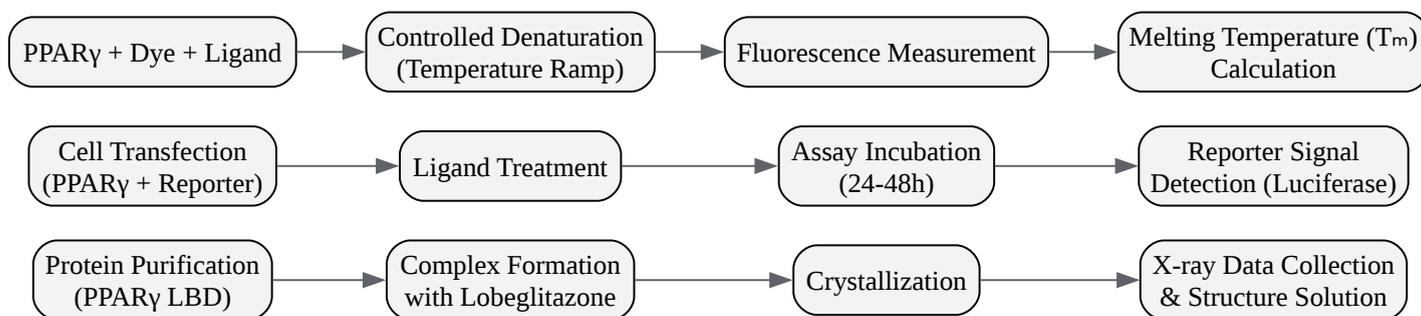
This cell-based assay measures a compound's ability to activate PPAR γ and drive the expression of a reporter gene [4].

- **Cell Transfection:** Mammalian cells (e.g., CV-1, HEK293) are co-transfected with three plasmids: a PPAR γ expression vector, a reporter plasmid (PPRE-driven luciferase), and a control plasmid (e.g., β -galactosidase for normalization) [4].
- **Ligand Treatment & Incubation:** Transfected cells are treated with varying concentrations of **lobeglitazone** or reference compounds (e.g., rosiglitazone) and incubated to allow for transcriptional activation [4].
- **Signal Detection & Analysis:** Luciferase activity is measured and normalized to the control signal. Dose-response curves are plotted to calculate the half-maximal effective concentration (EC₅₀) [4].

Thermal Shift Assay

This method evaluates the stabilizing effect of a ligand on a protein, which correlates with binding affinity [1].

- **Sample Preparation:** The purified PPAR γ LBD is mixed with a fluorescent dye (e.g., Sypro Orange) that binds to hydrophobic patches exposed upon protein denaturation. The sample is combined with **lobeglitazone** or a vehicle control [1].
- **Controlled Denaturation:** The sample is subjected to a gradual temperature increase in a real-time PCR instrument [1].
- **Data Analysis:** The fluorescence is monitored. A higher melting temperature (T_m) shift in the presence of **lobeglitazone** indicates stronger stabilization and higher binding affinity [1].



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*Workflow for key experiments characterizing **lobeglitazone**-PPAR γ interaction*

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To cite this document: Smolecule. [Quantitative Binding Affinity of Lobeglitazone]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533424#lobeglitazone-binding-affinity-ppar-receptor>]

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